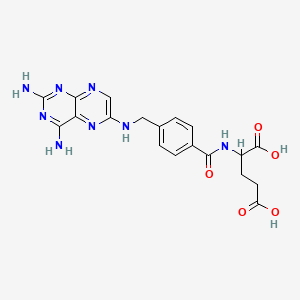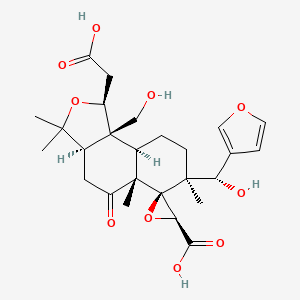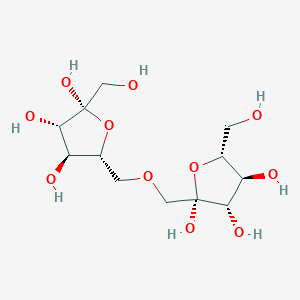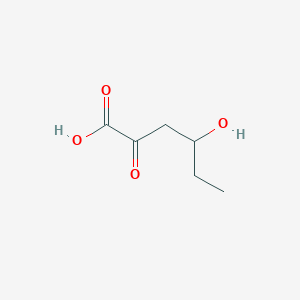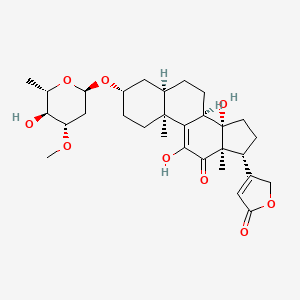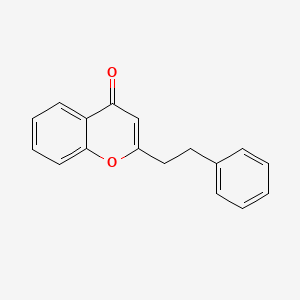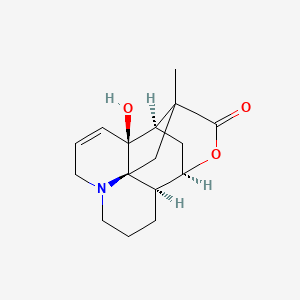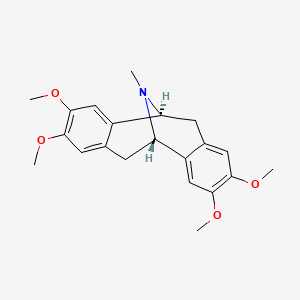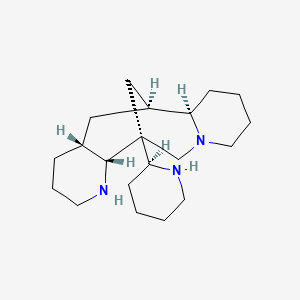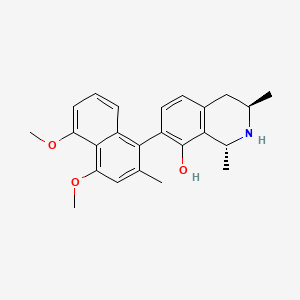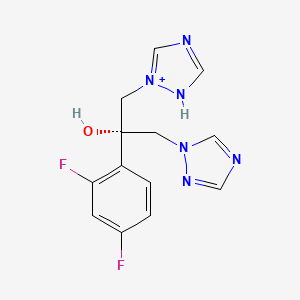
2-Hydroxy-2,3-dihydrogenistein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2,3-dihydrogenistein is a hydroxyisoflavanone that is 2,3-dihydrogenistein with a hydroxy substituent at position 2. It derives from a genistein. It is a conjugate acid of a 2-hydroxy-2,3-dihydrogenistein-7-olate.
Wissenschaftliche Forschungsanwendungen
Metabolism by Intestinal Bacteria
2-Hydroxy-2,3-dihydrogenistein (DHG) is a significant intermediate in the metabolism of isoflavones like daidzein and genistein by intestinal bacteria. This conversion is crucial for the production of compounds like equol and 5-hydroxy-equol, which have various health implications. For instance, the metabolism of DHG by human fecal bacteria under anaerobic conditions leads to the production of these bioactive compounds (Chang & Nair, 1995); (Matthies et al., 2008).
Enhancement of Soy Beverage
Recombinant strains of lactic acid bacteria and Bifidobacterium have been developed to enrich soy beverages in DHG. This enrichment is aimed at facilitating the production of equol and 5-hydroxy-equol by intestinal microbiota, which are believed to have health-promoting effects (Peirotén et al., 2020).
Antioxidant and Antiproliferative Activities
The hydroxylation of genistein, a process related to DHG, has been shown to enhance antioxidant and antiproliferative activities in human breast cancer cells. This suggests the potential of DHG and its related compounds in the development of therapeutic agents (Choi et al., 2009).
RNA Structure Analysis
DHG and its derivatives have also found applications in RNA structure analysis. The reactivity of RNA ribose hydroxyl groups, which is sensitive to local nucleotide flexibility, can be monitored using compounds like DHG for mapping RNA structure at single nucleotide resolution (Merino et al., 2005).
Synthesis and Biocatalysis
In the field of synthetic chemistry, DHG and related compounds are used in various reactions. For example, their role in the synthesis of hydroxy isoflavones, which are important antioxidants for edible oils, has been studied (Dziedzic & Hudson, 1983). Additionally, they play a role in the biocatalytic synthesis of hydroxy acids and vicinal diols, which are crucial in fine chemical synthesis (Muschallik et al., 2020).
Eigenschaften
Produktname |
2-Hydroxy-2,3-dihydrogenistein |
|---|---|
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
2,5,7-trihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)12-14(19)13-10(18)5-9(17)6-11(13)21-15(12)20/h1-6,12,15-18,20H |
InChI-Schlüssel |
UQOJAGBSKPHQOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(OC3=CC(=CC(=C3C2=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



